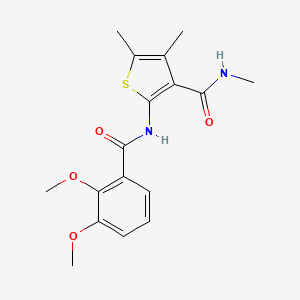

2-(2,3-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

CAS No.: 896300-74-6

Cat. No.: VC4156597

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896300-74-6 |

|---|---|

| Molecular Formula | C17H20N2O4S |

| Molecular Weight | 348.42 |

| IUPAC Name | 2-[(2,3-dimethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C17H20N2O4S/c1-9-10(2)24-17(13(9)16(21)18-3)19-15(20)11-7-6-8-12(22-4)14(11)23-5/h6-8H,1-5H3,(H,18,21)(H,19,20) |

| Standard InChI Key | TZSWMVCMCXGNTE-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C(=CC=C2)OC)OC)C |

Introduction

Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives often involves several key steps, including the modification of existing thiophene compounds through various chemical reactions.

-

Starting Materials: Thiophene or its derivatives are commonly used as starting materials.

-

Reaction Conditions: Conditions may include the use of solvents like dimethylformamide or tetrahydrofuran, with optimized temperatures and times to maximize yield.

-

Functional Group Modifications: Involves adding or modifying functional groups such as amides, esters, or alkyl groups to achieve the desired structure.

Potential Applications

Thiophene derivatives have several scientific applications:

-

Chemical Research: Used as intermediates in the synthesis of complex molecules.

-

Biological Studies: Investigated for their potential biological activities, including antimicrobial and anticancer properties.

-

Pharmaceutical Development: Explored as building blocks for drug design due to their ability to interact with biological targets.

Research Findings and Future Directions

While specific research findings on 2-(2,3-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide are not available, studies on similar thiophene derivatives highlight their potential in various fields. Future research could focus on synthesizing this compound and evaluating its biological activity, particularly its potential as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume